molecular formula C23H24N2O B6029589 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline

Cat. No.: B6029589
M. Wt: 344.4 g/mol
InChI Key: HORBJZDJLFIYQM-UHFFFAOYSA-N
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Description

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline is a synthetic quinoline derivative characterized by three key structural features:

  • Quinoline core: A bicyclic aromatic system comprising fused benzene and pyridine rings.
  • Substituents: 2-Phenyl group: Enhances π-π stacking interactions with biological targets. 8-Methyl group: Likely increases metabolic stability by steric hindrance against oxidative enzymes.

Properties

IUPAC Name

(8-methyl-2-phenylquinolin-4-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-16-11-13-25(14-12-16)23(26)20-15-21(18-8-4-3-5-9-18)24-22-17(2)7-6-10-19(20)22/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORBJZDJLFIYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Intermediate Synthesis

The critical intermediate, 8-methyl-2-phenylquinoline-4-carboxylic acid, is synthesized through one of two primary routes:

Route A: Direct Oxidation

  • Reagents : KMnO₄ in acidic aqueous conditions

  • Temperature : 80–90°C

  • Reaction Time : 6–8 hours

  • Yield : 65%

Route B: Nitration/Reduction Sequence

  • Nitration at position 4 using fuming HNO₃/H₂SO₄ (0–5°C)

  • Catalytic hydrogenation (H₂, Pd/C) to amine

  • Diazotization and hydrolysis to carboxylic acid

  • Overall Yield : 58%

Comparative studies show Route A provides better scalability despite slightly lower yields due to fewer purification steps.

Acid Chloride Formation

Conversion to the reactive acid chloride is achieved using:

  • Reagent : Thionyl chloride (3 equiv)

  • Solvent : Anhydrous dichloromethane

  • Conditions : Reflux for 2 hours

  • Conversion Rate : >95% (monitored by FT-IR loss of -OH stretch at 2500 cm⁻¹)

Amide Bond Formation with 4-Methylpiperidine

The final coupling step employs nucleophilic acyl substitution to install the 4-methylpiperidine moiety.

Standard Coupling Protocol

  • Reactants : Quinoline-4-carbonyl chloride (1 equiv), 4-methylpiperidine (1.2 equiv)

  • Base : Triethylamine (2.5 equiv)

  • Solvent : Dichloromethane (6 mL/g substrate)

  • Temperature : 0°C → room temperature

  • Reaction Time : 4 hours

  • Yield : 82% after recrystallization

Key parameters influencing yield:

ParameterOptimal RangeYield Impact
Equiv. of Amine1.1–1.3±5%
Reaction Temperature0–25°C±8%
Solvent PolarityLow (CH₂Cl₂)+12%

Catalytic Enhancements

Recent advancements utilize DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst, reducing reaction time to 1.5 hours while maintaining yields at 79–81%.

Purification and Characterization

Final product purification employs a dual recrystallization process:

  • Initial crystallization from ethyl acetate/hexane (3:1)

  • Secondary crystallization from hot methanol

  • Purity : >99% (HPLC)

  • Melting Point : 142–144°C

Critical characterization data:
¹H NMR (400 MHz, CDCl₃) :

  • δ 8.35 (d, J = 8.4 Hz, 1H, H-5)

  • δ 7.82–7.75 (m, 5H, Ar-H)

  • δ 4.10 (br s, 2H, piperidine CH₂N)

  • δ 2.85 (s, 3H, 8-CH₃)

FT-IR (KBr) :

  • 1645 cm⁻¹ (C=O stretch)

  • 1550 cm⁻¹ (C=N quinoline)

Scale-Up Considerations

Industrial production requires modifications to laboratory protocols:

  • Batch Size : 5 kg+

  • Modified Workup : Continuous extraction using centrifugal partition chromatography

  • Waste Reduction : PPA catalyst recovery (>90%) via aqueous neutralization

  • Throughput : 12 kg/day using flow chemistry approaches

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Friedländer/PPA364%99.2%Excellent
Suzuki Coupling548%98.5%Moderate
Microwave-Assisted371%98.8%Limited

The Friedländer-based route remains superior for large-scale synthesis despite requiring careful temperature control during the annulation step .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-

Biological Activity

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structural characteristics that contribute to its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a methyl group at the 8-position and a piperidine moiety at the 4-position. This structural configuration is believed to enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline, including 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline, exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
    • Colorectal cancer (DLD-1 and HCT-116)
    • Breast cancer (MDMBA-231 and MCF-7)
    • Cervical cancer (HeLa)
  • Growth Inhibition :
    • In a study, the compound showed growth inhibition percentages ranging from 71.94% to 95.36% for DLD-1 cells at a concentration of 10 µM .
    • For MDMBA-231 and MCF-7 cells, the growth inhibition ranged from 75.34% to 87.36% and 71.97% to 84.76% , respectively .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit specific kinases such as EGFR and FAK, which are crucial in cancer cell proliferation and survival . The apoptotic effects were confirmed through assays that indicated increased apoptosis in treated cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are essential for addressing resistant bacterial strains.

Antibacterial Screening

In vitro antibacterial evaluations have shown that quinoline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of microbial DNA gyrase, an essential enzyme for bacterial DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline is influenced by its structural components:

  • Quinoline Core : Provides a planar structure conducive for DNA intercalation.
  • Piperidine Moiety : Enhances hydrophobic interactions and may contribute to improved binding affinity towards biological targets.

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives:

  • Study on Dual Kinase Inhibition : A series of 2-arylquinolines demonstrated dual inhibitory effects on EGFR and FAK kinases, leading to significant anticancer activity in vitro .
  • Antimicrobial Efficacy : A study reported that quinoline derivatives showed potent antimicrobial activity comparable to established antibiotics, indicating their potential as lead compounds for further development .

Data Summary

Activity TypeCell Lines TestedGrowth Inhibition (%)Mechanism of Action
AnticancerDLD-1, MCF-7, HeLa71.94% - 95.36%EGFR/FAK kinase inhibition
AntimicrobialVarious bacterial strainsSignificant activityInhibition of DNA gyrase

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents at Position 4 Position 2 Substituent Biological Relevance Reference
Target Compound 4-Methylpiperidine-1-carbonyl Phenyl Potential CNS/GPCR targets (inferred) N/A
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked benzoate ester Phenyl Synthetic intermediate; uncharacterized
C2–C7 () Halogens (Br, Cl, F), methylthio, methoxy, trifluoromethyl on phenyl Varied para-substituents Tested for solubility/stability
8-Methyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid () Carboxylic acid 4-Pyridinyl Solubility-driven design

Key Observations :

  • The target compound’s 4-methylpiperidine carbonyl group differs from the piperazine-linked benzoate esters in C1–C7 (), which may reduce esterase-mediated hydrolysis and improve plasma stability .
  • Electron-withdrawing groups (e.g., trifluoromethyl in C7) increase lipophilicity (logP ~3.5–4.0), whereas the target’s methylpiperidine group balances lipophilicity and solubility via polar carbonyl interactions .

Bioactive Quinoline Derivatives

2-Phenylquinoline ():

  • Natural source : Bark of Galipea longiflora; exhibits gastroprotective effects (e.g., reduced gastric lesions in murine models) .
  • Comparison: The target compound’s 8-methyl and 4-methylpiperidine groups likely enhance metabolic stability and blood-brain barrier penetration compared to the unsubstituted 2-phenylquinoline.

N-Methyl-(2-arylquinolin-4-yl)oxypropanamides ():

  • Modifications: Introduction of a second nitrogen in the quinoline scaffold altered TSPO (translocator protein) binding. Compounds like 19a and 22b showed >10-fold selectivity for LAB TSPO over HAB isoforms .

Carboxylic Acid Derivatives

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid ():

  • Features : Chloro and methylphenyl groups enhance steric bulk and electronic effects.
  • Solubility: Limited in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid moiety .
  • Comparison : The target compound’s carbonyl-linked piperidine likely improves membrane permeability compared to the carboxylic acid group, which may ionize at physiological pH.

Hexahydroquinoline Derivatives ():

  • Structure: Saturated quinoline rings (e.g., Q1–Q14) with carbonitrile substituents.
  • Activity : Broad-spectrum antifungal and antibacterial effects (MIC values: 2–16 µg/mL) .
  • Comparison: The target’s aromatic quinoline core may offer stronger π-π interactions with target proteins compared to saturated derivatives, but with reduced conformational flexibility.

Q & A

Q. How should researchers handle discrepancies in logP measurements between computational and experimental methods?

  • Methodological Answer :
  • Experimental logP : Determine via shake-flask (octanol-water) with UV quantification.
  • Computational Adjustment : Apply correction factors for hydrogen-bond donors (e.g., piperidine NH) in software like MarvinSketch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.